

"physicochemical properties of 2-Methoxy-4-(trifluoromethyl)benzonitrile"

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Compound of Interest

Compound Name: 2-Methoxy-4-(trifluoromethyl)benzonitrile

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An In-depth Technical Guide to the Physicochemical Properties of **2-Methoxy-4-(trifluoromethyl)benzonitrile**

Introduction

2-Methoxy-4-(trifluoromethyl)benzonitrile is a substituted aromatic compound of significant interest in medicinal chemistry and materials science. Its unique combination of a methoxy group, a trifluoromethyl group, and a nitrile moiety on a benzene ring gives rise to a specific set of physicochemical properties that are crucial for its application in drug discovery and the development of advanced materials. The methoxy group acts as a hydrogen bond acceptor and can influence metabolic stability. The trifluoromethyl group often enhances metabolic stability, binding affinity, and cell permeability. The nitrile group is a versatile synthetic handle and can participate in various chemical transformations.

This technical guide provides a comprehensive overview of the core physicochemical properties of **2-Methoxy-4-(trifluoromethyl)benzonitrile**. It is designed for researchers, scientists, and drug development professionals, offering both theoretical insights and practical, field-proven experimental protocols. The information presented herein is a synthesis of available data on structurally related compounds and established analytical methodologies, providing a robust framework for understanding and utilizing this compound.

Molecular Identity

A clear identification of the molecule is the first step in any scientific investigation.

| Identifier | Value | Source |
|-------------------|---|--------|
| Chemical Name | 2-Methoxy-4-(trifluoromethyl)benzonitrile | [1][2] |
| Synonyms | 4-Cyano-3-methoxybenzotrifluoride, 4-Cyano-3-(trifluoromethyl)anisole | [1] |
| CAS Number | 132927-08-3 | [1][2] |
| Molecular Formula | C ₉ H ₆ F ₃ NO | [1] |
| Molecular Weight | 201.15 g/mol | [1] |
| MDL Number | MFCD02101784 | [1] |

Thermal Properties

The thermal properties of a compound, such as its melting and boiling points, are critical indicators of its purity and physical state under various conditions.

Melting Point

While an experimentally determined melting point for **2-Methoxy-4-(trifluoromethyl)benzonitrile** is not readily available in the cited literature, we can estimate its value based on structurally similar compounds.

| Compound | Melting Point (°C) |
|--|--------------------|
| 4-Methoxy-2-(trifluoromethyl)benzonitrile | 63 - 66 |
| 4-Amino-2-(trifluoromethyl)benzonitrile | 141 - 145[3] |
| 2-Methoxy-4-nitrobenzonitrile | 177 - 180[4] |
| 2-nitro-4-trifluoromethyl benzonitrile | 42 - 44 |
| 4-isothiocyanato-2-(trifluoromethyl)benzonitrile | 39.0 - 43.0[4] |

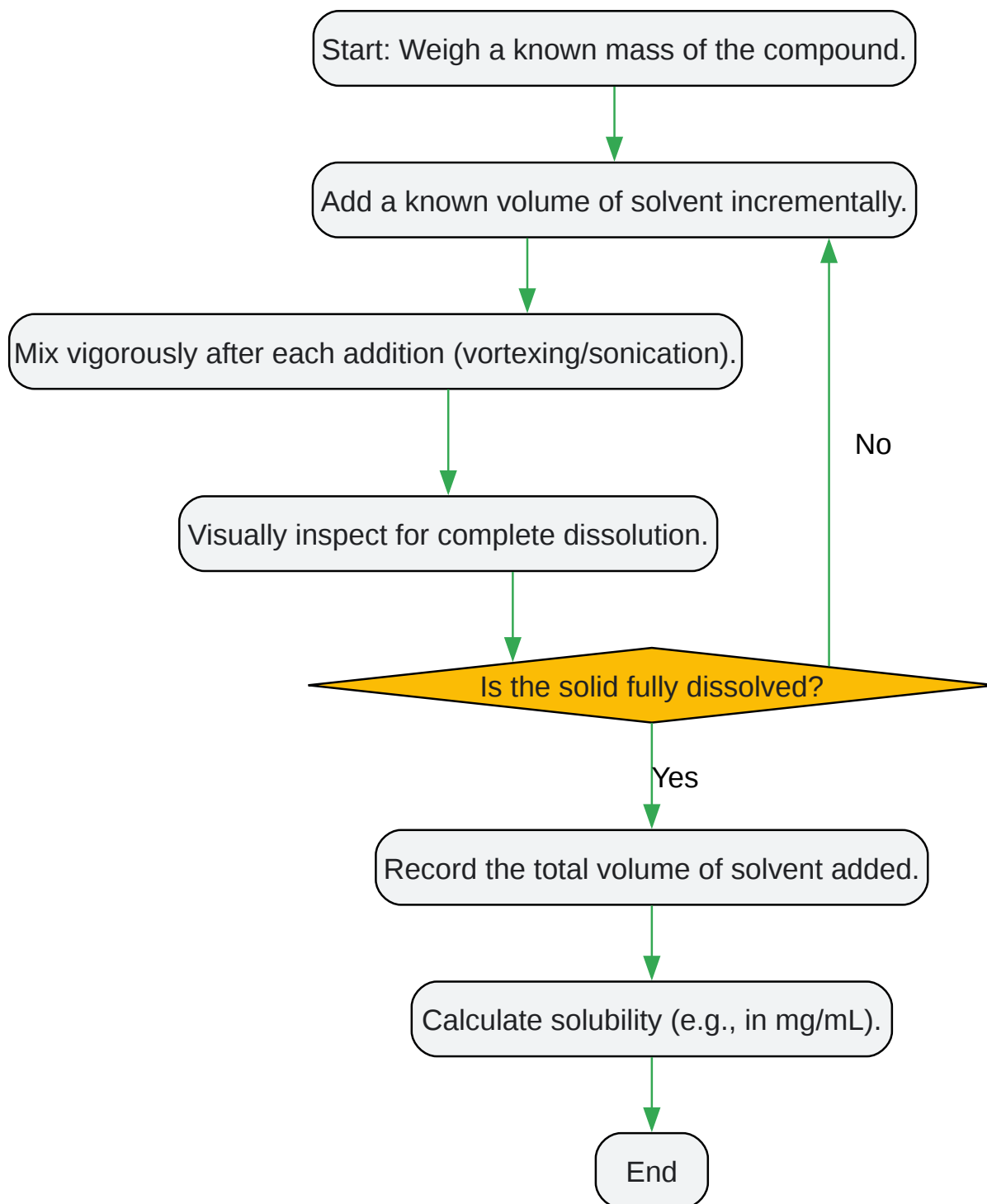
Based on these related structures, the melting point of **2-Methoxy-4-(trifluoromethyl)benzonitrile** is likely to be in the range of 40-70 °C.

Experimental Protocol for Melting Point Determination

The following is a standard procedure for determining the melting point of a crystalline organic compound.[5][6]

Diagram of Melting Point Determination Workflow





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Caption: Workflow for Solubility Determination.

Step-by-Step Methodology:

- Preparation:
 - Weigh a precise amount of **2-Methoxy-4-(trifluoromethyl)benzonitrile** into a clean, dry vial.
 - Select a range of solvents for testing (e.g., water, phosphate-buffered saline, ethanol, DMSO, DMF).
- Procedure:
 - Add a small, measured volume of the chosen solvent to the vial.
 - Vigorously mix the contents using a vortex mixer for at least one minute. If the solid does not dissolve, sonication can be employed to break up aggregates. [7] * Visually inspect the solution against a dark background to see if all the solid has dissolved.
 - If the solid has not fully dissolved, add another measured volume of the solvent and repeat the mixing process.
 - Continue this incremental addition of the solvent until the compound is completely dissolved.
 - Record the total volume of solvent required to dissolve the initial mass of the compound.
- Calculation:
 - Calculate the solubility using the following formula: $\text{Solubility (mg/mL)} = \frac{\text{Initial Mass of Compound (mg)}}{\text{Total Volume of Solvent (mL)}}$

Partition Coefficient (logP) and Distribution Coefficient (logD)

The partition coefficient (logP) is a measure of a compound's lipophilicity and is defined as the ratio of its concentration in a nonpolar solvent (typically octanol) to its concentration in a polar

solvent (water) at equilibrium. The distribution coefficient (logD) is a similar measure but takes into account the ionization of the compound at a specific pH.

While no experimental logP or logD values for **2-Methoxy-4-(trifluoromethyl)benzonitrile** were found, we can make some predictions based on its structure. The trifluoromethyl group is highly lipophilic and will significantly increase the logP value. The methoxy group has a smaller, but still positive, contribution to lipophilicity. The nitrile group is polar and will decrease the logP. Overall, the compound is expected to be moderately to highly lipophilic.

For ionizable compounds, logD is a more physiologically relevant parameter than logP. [6]**2-Methoxy-4-(trifluoromethyl)benzonitrile** does not have strongly acidic or basic functional groups, so its logP and logD values are expected to be similar over a wide pH range.

Acidity and Basicity (pKa)

The pKa value indicates the strength of an acid or a base. The nitrile group is very weakly basic, and the methoxy and trifluoromethyl groups do not significantly contribute to the acidity or basicity of the benzene ring. Therefore, **2-Methoxy-4-(trifluoromethyl)benzonitrile** is considered a neutral compound under typical physiological conditions.

Spectroscopic Properties

Spectroscopic analysis is essential for the structural elucidation and confirmation of a compound's identity.

Infrared (IR) Spectroscopy

The IR spectrum of **2-Methoxy-4-(trifluoromethyl)benzonitrile** is expected to show characteristic absorption bands for its functional groups.

| Functional Group | Expected Wavenumber (cm ⁻¹) | Comments |
|-----------------------|---|--|
| C≡N (Nitrile) | 2240 - 2220 | For aromatic nitriles, this peak is sharp and of medium intensity. [8] |
| C-F (Trifluoromethyl) | 1350 - 1100 | Strong, broad absorptions. |
| C-O (Methoxy) | 1275 - 1200 (asymmetric) 1075 - 1020 (symmetric) | Strong absorptions. |
| C=C (Aromatic) | 1600 - 1450 | Multiple sharp bands of variable intensity. |
| =C-H (Aromatic) | 3100 - 3000 | Weak to medium intensity. |
| C-H (Methoxy) | 2950 - 2850 | Medium intensity. |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon and hydrogen framework of a molecule.

¹H NMR Spectroscopy

The predicted ¹H NMR spectrum of **2-Methoxy-4-(trifluoromethyl)benzonitrile** in CDCl₃ would show the following signals:

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |
|------------------|-----------------------------------|--------------|-------------|
| OCH ₃ | ~3.9 | Singlet | 3H |
| Aromatic H | 7.0 - 7.8 | Multiplet | 3H |

The aromatic region will show a complex splitting pattern due to the substitution on the ring.

¹³C NMR Spectroscopy

The predicted ^{13}C NMR spectrum would show nine distinct signals corresponding to the nine carbon atoms in the molecule.

| Carbon | Predicted Chemical Shift (δ , ppm) |
|--------------------------|--|
| $\text{C}\equiv\text{N}$ | 115 - 120 [9] |
| CF_3 | 120 - 130 (quartet) |
| Aromatic C | 110 - 160 |
| OCH_3 | ~56 |

UV-Vis Spectroscopy

Aromatic compounds like **2-Methoxy-4-(trifluoromethyl)benzonitrile** exhibit characteristic UV-Vis absorption bands arising from $\pi \rightarrow \pi^*$ transitions. The benzene ring itself has absorption bands around 184, 204, and 256 nm. The substituents on the ring will cause a bathochromic (red) shift of these bands.

Conclusion

This technical guide has provided a detailed overview of the key physicochemical properties of **2-Methoxy-4-(trifluoromethyl)benzonitrile**. While some experimental data for this specific molecule is not yet publicly available, a robust understanding of its properties can be achieved through the analysis of structurally related compounds and the application of established experimental methodologies. The protocols and predictive data presented herein offer a solid foundation for researchers and developers working with this promising compound.

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